4-amino-N-cyclohexyl-2-hydroxybenzamide
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Overview
Description
4-amino-N-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an amino group, a cyclohexyl group, and a hydroxybenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclohexyl-2-hydroxybenzamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-amino-2-hydroxybenzoic acid and cyclohexylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with continuous monitoring and quality control to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-N-cyclohexyl-2-hydroxybenzamide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-hydroxybenzoic acid: Shares the hydroxybenzamide moiety but lacks the cyclohexyl group.
N-cyclohexyl-2-hydroxybenzamide: Contains the cyclohexyl group but lacks the amino group.
Uniqueness
4-amino-N-cyclohexyl-2-hydroxybenzamide is unique due to the presence of both the amino group and the cyclohexyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications .
Properties
IUPAC Name |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUIPZPBPWVALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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